molecular formula C9H6ClNO3 B13766548 3-Chloro-3-(2-nitrophenyl)acrylaldehyde CAS No. 68516-50-7

3-Chloro-3-(2-nitrophenyl)acrylaldehyde

Cat. No.: B13766548
CAS No.: 68516-50-7
M. Wt: 211.60 g/mol
InChI Key: IGKCDUQXBMHKHG-VMPITWQZSA-N
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Description

3-Chloro-3-(2-nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60184 g/mol It is a heterocyclic organic compound that features both a chloro and a nitro group attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde typically involves the reaction of 2-nitrobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2-nitrophenyl)acrylaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-3-(2-nitrophenyl)acrylic acid.

    Reduction: 3-Chloro-3-(2-aminophenyl)acrylaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(2-nitrophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(2-nitrophenyl)propenal
  • 3-Chloro-3-(2-nitrophenyl)-2-propenal
  • 3-Chloro-3-(2-nitrophenyl)prop-2-enal

Uniqueness

Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound in synthetic organic chemistry .

Properties

68516-50-7

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

(E)-3-chloro-3-(2-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClNO3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-6H/b8-5+

InChI Key

IGKCDUQXBMHKHG-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\C=O)/Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=CC=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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